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Compound Focus: Solcitinib

CAS No.: 1206163-45-2

Cat. No.: S543558

Core Compound Profile

The table below summarizes the key identifying information and basic properties of Selcitinib.

Property Description

Systematic Name Solcitinib

Alternative Names GSK2586184, GLPGO0778 [1]

CAS Number 1206163-45-2 [1]

Molecular Formula C22H23Ns50:2 [1]

Molecular Weight 389.45 g/mol [1]

Mechanism of Action Selective Janus kinase 1 (JAK1) inhibitor [1]

Mechanism of Action and Selectivity
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Solcitinib is an orally available small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1)
[1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the
phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical
intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is

implicated in various inflammatory diseases and cancers [3].

The table below details its potency (IC50) and selectivity against different JAK family members.

Target IC50 Selectivity Fold vs. JAK1
JAK1 8-9 M [1] ;

JAK2 - 11-fold less selective [1]
JAK3 - 55-fold less selective [1]
TYK2 - 23-fold less selective [1]

This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g.,
IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which

mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of Solcitinib:
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JAK-STAT pathway inhibited by Solcitinib.

Clinical Trial Evidence and Efficacy

Solcitinib was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating

clinical efficacy but also safety concerns that ultimately halted its development.
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. . Status &
Clinical Trial o Dose & . o .
Condition Phase . Key Efficacy Findings Primary Safety
NCT Number Duration L
Findings
NCTO01336244  Healthy 1 Multiple Pharmacodynamics & Completed.
[1] [5] Volunteers ascending PK profile established [5] Well-tolerated in
doses (13 healthy subjects
days) [5].
NCT02000453  Ulcerative 1/2 400 mg, Clinical & endoscopic Terminated.
[1] [4] Colitis twice daily response in 2 patients Discontinued due
[4]. to safety signals
in a parallel SLE
trial [1] [4].
- [6] Plaque 2a 100 mg, 200  PASI 75 response Completed.
Psoriasis mg, 400 mg rates: 13% (100 mg), Generally well-

twice daily 25% (200 mg), 57% (400 tolerated in
(12 weeks) mg) vs. 0% (placebo) [6]. psoriasis trial [6].

The development program for Solcitinib was ultimately discontinued following an open-label study in
Systemic Lupus Erythematosus (SLE), where serious adverse events were observed. These included
elevated liver enzymes in several patients and two cases of Drug Reaction with Eosinophilia and Systemic
Symptoms (DRESS) [4]. It was noted that these serious safety signals might be specific to the SLE patient

population or their concomitant medications [4].

Experimental Protocols and Formulations

For research purposes, the following experimental details from Selcitinib studies can serve as a

methodological reference.

In Vitro Bioassays

The core activity of Selcitinib is typically measured in enzymatic assays to determine the half-maximal

inhibitory concentration (IC50).
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e Objective: To quantify the inhibition potency (IC50) of Solcitinib against JAK1, JAK2, JAK3, and
TYK2 [1].

¢ Methodology: The assay measures the compound's ability to inhibit the kinase activity of each
recombinant JAK enzyme, often using a fluorescence-based or radiometric method to monitor
phosphate transfer from ATP to a substrate peptide. The reported IC50 of 8-9 nM for JAK1 was

derived from such assays [1].

In Vivo Formulations

The table below lists formulations validated for animal studies as reported in the literature [1].

Concentration

Application Vehicle .

Achieved
Homogeneous Suspension 1% Carboxymethyl cellulose (CMC-Na) > 5 mg/mL [1]
Clear Solution (for higher 5% DMSO, 40% PEG300, 5% Tween-80, 1.95 mg/mL (5.01 mM)
dosing) 50% water [1]
Clear Solution (for oil-based 5% DMSO, 95% Corn QOil 0.25 mg/mL (0.64 mM)
delivery) (1]

Development Status and Context

Solcitinib's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile
shows that JAK1 selectivity does not automatically guarantee a superior therapeutic window; safety can
be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE
patients, but not in psoriasis patients, highlight that patient population and underlying disease state are

critical factors in a drug's safety profile [4].

For researchers, Solcitinib remains a useful tool compound for studying selective JAK1 inhibition. Its
publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for

developing safer and more effective JAK-targeting therapies.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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